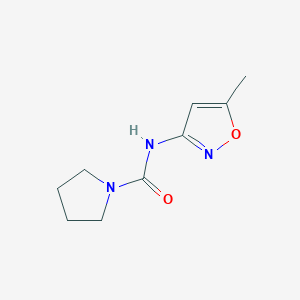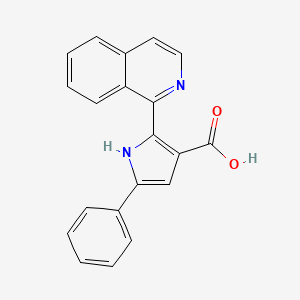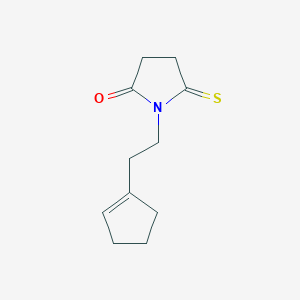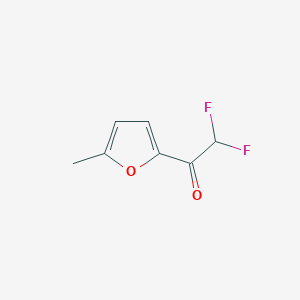
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum: is a coordination complex that features platinum as the central metal atom, coordinated with two 2-(2-propenyl)phenyl ligands and two triphenylphosphine ligands. This compound is known for its applications in catalysis and material science due to its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum typically involves the reaction of platinum(II) chloride with 2-(2-propenyl)phenyl and triphenylphosphine ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use phosphine ligands or halide ions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology and Medicine: Its unique structure allows for interactions with biological molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes .
Mecanismo De Acción
The mechanism by which Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various substrates, facilitating catalytic reactions. The 2-(2-propenyl)phenyl and triphenylphosphine ligands influence the electronic properties of the platinum center, enhancing its reactivity and selectivity in catalytic processes .
Comparación Con Compuestos Similares
Bis(triphenylphosphine)palladium(II) dichloride: This compound is similar in structure but contains palladium instead of platinum.
Bis(triphenylphosphine)nickel(II) chloride: Another similar compound with nickel as the central metal atom, used in various catalytic applications.
Uniqueness: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is unique due to the presence of the 2-(2-propenyl)phenyl ligands, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness enhances its performance in specific catalytic and material science applications .
Propiedades
Fórmula molecular |
C54H48P2Pt |
|---|---|
Peso molecular |
954.0 g/mol |
Nombre IUPAC |
platinum(2+);prop-2-enylbenzene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C9H9.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-6-9-7-4-3-5-8-9;/h2*1-15H;2*2-5,7H,1,6H2;/q;;2*-1;+2 |
Clave InChI |
WKCUCUMVHARFHX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


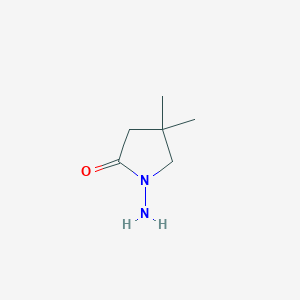


![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

